molecular formula C10H11BrN2O B3109752 5-bromo-1,3,3-trimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 175424-32-5

5-bromo-1,3,3-trimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Cat. No.: B3109752
CAS No.: 175424-32-5
M. Wt: 255.11 g/mol
InChI Key: YCNHZJHSIZHUIA-UHFFFAOYSA-N
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Description

5-Bromo-1,3,3-trimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heterocyclic compound that contains a bromine atom, three methyl groups, and a pyrrolo[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1,3,3-trimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one typically involves the bromination of 1,3,3-trimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include room temperature and a reaction time of several hours to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,3,3-trimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or reduction of other functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate or sodium hydride.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Products may include ketones, aldehydes, or carboxylic acids.

    Reduction Reactions: Products include dehalogenated compounds or reduced derivatives.

Scientific Research Applications

5-Bromo-1,3,3-trimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting protein kinases and other enzymes.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving brominated heterocycles.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-1,3,3-trimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as protein kinases. The bromine atom and the pyrrolo[2,3-b]pyridine core play crucial roles in binding to the active sites of these enzymes, thereby inhibiting their activity. This inhibition can lead to the modulation of various cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1H-pyrrolo[2,3-b]pyridine: A similar compound with a bromine atom and a pyrrolo[2,3-b]pyridine core but without the additional methyl groups.

    5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine: Another similar compound with a single methyl group and a bromine atom.

Uniqueness

5-Bromo-1,3,3-trimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. The additional methyl groups can enhance the compound’s lipophilicity and binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry and drug discovery.

Properties

IUPAC Name

5-bromo-1,3,3-trimethylpyrrolo[2,3-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c1-10(2)7-4-6(11)5-12-8(7)13(3)9(10)14/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNHZJHSIZHUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(N=CC(=C2)Br)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444454
Record name 5-Bromo-1,3,3-trimethyl-1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175424-32-5
Record name 5-Bromo-1,3-dihydro-1,3,3-trimethyl-2H-pyrrolo[2,3-b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175424-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,3,3-trimethyl-1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 5-bromo-1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one (Aldrich, Buchs, Switzerland, 1.394 min) in DMF (7 ml) cooled with an ice-bath was added 55% NaH in oil (1.6 mmol) and the RM was stirred for 30 min at rt, then was added iodomethane (0.1 ml) and the RM was stirred for 30 min at rt. The RM was cooled with an ice-bath and was added 55% NaH in oil (1.6 mmol) and the RM was stirred for 15 min at rt, then was added iodomethane (0.1 ml) and the RM was stirred for 30 min at rt. The RM was cooled with an ice-bath and was added 55% NaH in oil (1.6 mmol) and the RM was stirred for 15 min at rt, then was added iodomethane (0.1 ml) and the RM was stirred for 1.5 h at rt. The RM was quenched with saturated aqueous NaHCO3 and extracted with EtOAc. The organic layer was washed with brine (3×), dried over Na2SO4, filtered and evaporated. The residue was absorbed on silica gel and purified by flash chromatography (heptane/EtOAc 0% to 40%). The fractions containing product were evaporated together to give the title compound as an off-white solid. (HPLC: tR 2.99 min (Method A); M+H=255, 257 MS-ES)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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